molecular formula C27H29N3O4S B298137 N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide

N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide

Cat. No. B298137
M. Wt: 491.6 g/mol
InChI Key: DLGIGAZJRBDUQV-MTDXEUNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide, also known as compound 1, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties. In

Mechanism of Action

The mechanism of action of N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide 1 is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. In addition, N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide 1 has been found to inhibit the growth of bacterial and fungal cells by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
Compound 1 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacterial and fungal cells. In addition, N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide 1 has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide 1 is its potent anticancer activity against a range of cancer cell lines. In addition, it has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide 1 is its relatively low water solubility, which may limit its bioavailability and absorption in vivo.

Future Directions

There are several future directions for the research and development of N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide 1. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and absorption in vivo. Another potential direction is the development of new derivatives of N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide 1 with improved activity and selectivity against cancer cells and bacterial and fungal cells. Additionally, the potential use of N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide 1 as a lead N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide for the development of new drugs for the treatment of inflammatory diseases should be explored.

Synthesis Methods

The synthesis of N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide 1 is a multistep process that involves the reaction of 4-allyloxybenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting hydrazone with 3,4-dimethylphenyl isocyanate. The final step involves the reaction of the resulting intermediate with p-toluenesulfonyl chloride to yield N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide 1. The synthesis of N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide 1 has been optimized to achieve high yields and purity, making it a suitable candidate for further research.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide 1 has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

Product Name

N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide

Molecular Formula

C27H29N3O4S

Molecular Weight

491.6 g/mol

IUPAC Name

2-(3,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H29N3O4S/c1-5-16-34-25-12-9-23(10-13-25)18-28-29-27(31)19-30(24-11-8-21(3)22(4)17-24)35(32,33)26-14-6-20(2)7-15-26/h5-15,17-18H,1,16,19H2,2-4H3,(H,29,31)/b28-18+

InChI Key

DLGIGAZJRBDUQV-MTDXEUNCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC=C)C3=CC(=C(C=C3)C)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC=C)C3=CC(=C(C=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC=C)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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